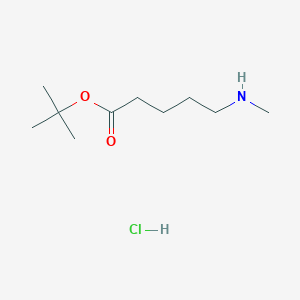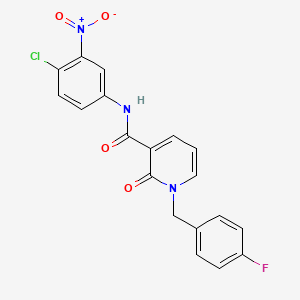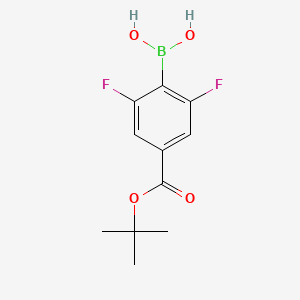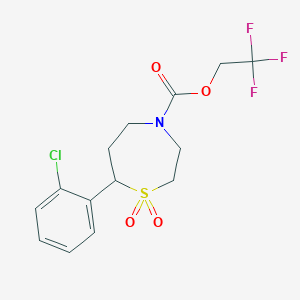
H-MeApe(5)-OtBu.HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-MeApe(5)-OtBu.HCl is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a peptide that has been synthesized using a specific method and has been found to exhibit unique biochemical and physiological effects. In HCl, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of H-MeApe(5)-OtBu.HCl is not fully understood. However, studies have shown that it exhibits antimicrobial activity by disrupting the cell membrane of bacteria and fungi. It has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects
H-MeApe(5)-OtBu.HCl has been found to exhibit various biochemical and physiological effects. It has been shown to have potent antimicrobial activity against various bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Additionally, it has been found to have good cell-penetrating properties, making it a potential candidate for drug delivery systems. Furthermore, it has been found to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
Avantages Et Limitations Des Expériences En Laboratoire
H-MeApe(5)-OtBu.HCl has several advantages for lab experiments. It is relatively easy to synthesize using a solid-phase peptide synthesis method, and the final product can be purified by HPLC. Additionally, it exhibits potent antimicrobial and cytotoxic activity, making it a useful tool for studying the mechanisms of action of antimicrobial agents and cancer therapeutics. However, it also has some limitations, such as its limited solubility in aqueous solutions and its potential toxicity to normal cells.
Orientations Futures
There are several future directions for the study of H-MeApe(5)-OtBu.HCl. One potential direction is the development of novel antimicrobial agents based on the structure of H-MeApe(5)-OtBu.HCl. Another potential direction is the investigation of its potential use in drug delivery systems, particularly for the delivery of anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of H-MeApe(5)-OtBu.HCl and its potential therapeutic applications.
In conclusion, H-MeApe(5)-OtBu.HCl is a peptide that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of H-MeApe(5)-OtBu.HCl in various fields.
Méthodes De Synthèse
H-MeApe(5)-OtBu.HCl is synthesized using a solid-phase peptide synthesis method. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The process involves the use of various reagents and solvents, and the reaction conditions are carefully controlled to ensure the formation of the desired peptide bond. The synthesis of H-MeApe(5)-OtBu.HCl involves the incorporation of five amino acid residues, including H-MeApe, which is a modified amino acid. The final product is obtained after purification by high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
H-MeApe(5)-OtBu.HCl has various scientific research applications due to its unique characteristics. It has been used in the development of novel antimicrobial agents, as it has been found to exhibit potent antimicrobial activity against various bacteria and fungi. Additionally, it has been studied for its potential use in drug delivery systems, as it has been found to have good cell-penetrating properties. Furthermore, it has been investigated for its potential use in cancer therapy, as it has been found to exhibit cytotoxic activity against various cancer cell lines.
Propriétés
IUPAC Name |
tert-butyl 5-(methylamino)pentanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-10(2,3)13-9(12)7-5-6-8-11-4;/h11H,5-8H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQHGSWMTXFDHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCNC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5-(methylamino)pentanoate hydrochloride | |
CAS RN |
1379371-52-4 |
Source


|
| Record name | tert-butyl 5-(methylamino)pentanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2918784.png)
![5-[(3,4-dimethoxyphenyl)methyl]-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2918787.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2918788.png)

![Methyl 3-(4-(benzylsulfonyl)butanamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2918792.png)

![3-isopropylindeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B2918797.png)
![2-Cyclopropyl-5-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2918799.png)
![2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2918801.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2918805.png)